REACTION_CXSMILES
|
[CH3:1][C:2]1[O:3][C:4]2[C:5](=[C:7]([CH2:11][OH:12])[CH:8]=[CH:9][CH:10]=2)[CH:6]=1.CS(C)=O.C(Cl)(=O)C(Cl)=O>C(N(CC)CC)C>[CH3:1][C:2]1[O:3][C:4]2[C:5](=[C:7]([CH:11]=[O:12])[CH:8]=[CH:9][CH:10]=2)[CH:6]=1
|
Name
|
|
Quantity
|
3.34 g
|
Type
|
reactant
|
Smiles
|
CC=1OC=2C(C1)=C(C=CC2)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1OC=2C(C1)=C(C=CC2)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.14 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 93.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |